

Overcoming IACS-10759 induced neurotoxicity in preclinical models

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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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Technical Support Center: IACS-10759 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering neurotoxicity in preclinical models treated with **IACS-10759**.

Troubleshooting Guide

Issue: Observed signs of neurotoxicity (e.g., peripheral neuropathy) in animal models.

Possible Cause: **IACS-10759**, a potent inhibitor of mitochondrial Complex I, can induce neurotoxicity as a mechanism-based toxicity. This has been observed in both clinical trials and preclinical models and is a significant dose-limiting factor.^{[1][2][3][4]} The neurotoxicity is associated with reduced oxygen consumption in neurons and damage to myelin.^{[2][3]}

Suggested Solution:

- **Dose Reduction:** The most immediate step is to evaluate if the administered dose of **IACS-10759** can be lowered while maintaining anti-tumor efficacy. A narrow therapeutic index has been reported for this compound.^{[1][2][3][4]}

- **Co-administration with an HDAC6 Inhibitor:** Preclinical studies have demonstrated that co-administration of a histone deacetylase 6 (HDAC6) inhibitor can mitigate the pain associated with **IACS-10759**-induced peripheral neuropathy in mice.[1][2][3][4] This approach may allow for the use of higher, more efficacious doses of **IACS-10759**.
- **Alternative Dosing Schedules:** While continuous daily dosing was used in some studies, exploring intermittent dosing schedules might reduce the cumulative neurotoxic effects. Clinical trials attempted various dosing regimens to manage adverse events.[1]
- **Careful Monitoring:** Implement sensitive behavioral and physiological monitoring protocols to detect early signs of neuropathy. This can include assessments of mechanical sensitivity in the hind paws.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of **IACS-10759**-induced neurotoxicity?

A1: **IACS-10759** is a highly potent and selective inhibitor of mitochondrial Complex I.[1][6][7][8][9] This inhibition of oxidative phosphorylation (OXPHOS) is not limited to cancer cells and can affect neurons, which have high energy demands. The neurotoxicity is believed to be a direct consequence of this on-target effect, leading to reduced oxygen consumption rates in neurons and subsequent myelin damage.[2][3]

Q2: At what doses was neurotoxicity observed in preclinical models?

A2: While specific dose-response data for neurotoxicity is detailed in the primary literature, it's important to note that efficacious anti-tumor doses in some preclinical models were initially reported as well-tolerated without neurotoxicity.[1][7] However, subsequent reverse translational studies, aiming to understand the clinical observations, confirmed that escalating to efficacious doses in mice resulted in peripheral neuropathy.[1][2] For instance, doses of 0.3 mg/kg and 1.0 mg/kg of **IACS-10759** were used in mice to induce and study peripheral neuropathy.[5]

Q3: What evidence supports the use of an HDAC6 inhibitor to mitigate **IACS-10759** neurotoxicity?

A3: Reverse translational studies in mice demonstrated that **IACS-10759** induced behavioral and physiological changes indicative of peripheral neuropathy. Co-administration of a histone deacetylase 6 (HDAC6) inhibitor was shown to minimize these symptoms.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q4: Are there other strategies being explored to overcome the limitations of **IACS-10759**?

A4: Research has explored combining **IACS-10759** with other metabolic inhibitors to enhance its anti-cancer efficacy, which could potentially allow for lower, less toxic doses of **IACS-10759**. For example, in chronic lymphocytic leukemia (CLL) cells, which upregulate glycolysis as a compensatory mechanism to OXPHOS inhibition, combining **IACS-10759** with the glycolysis inhibitor 2-deoxy-D-glucose (2-dG) induced greater cell death.[\[10\]](#)[\[11\]](#) Another study in MYC-driven B-cell lymphoma showed that combining **IACS-10759** with high-dose ascorbate (vitamin C) synergistically killed cancer cells by inducing oxidative stress.[\[12\]](#)

Data Presentation

Table 1: Effect of **IACS-10759** on Metabolic Parameters in Chronic Lymphocytic Leukemia (CLL) Cells

Parameter	Treatment	Change	Reference
Oxygen Consumption Rate (OCR)	100 nM IACS-10759 for 24h	Significantly Inhibited	[13]
Extracellular Acidification Rate (ECAR)	100 nM IACS-10759 for 24h	Increased	[10]
Glucose Uptake	100 nM IACS-10759 for 24h	Significantly Increased	[10]

Table 2: Reduction in Ribonucleotide Triphosphate Pools in CLL Cells with **IACS-10759** Treatment

Ribonucleotide	Treatment Duration	Mean Concentration Change	Reference
ATP	24 hours	From 2775 μ M to 1652 μ M	[6]
ATP	48 hours	From 2124 μ M to 943 μ M	[6]

Experimental Protocols

Protocol 1: Assessment of **IACS-10759**-Induced Peripheral Neuropathy in Mice

This protocol is based on methodologies described in reverse translational studies.[1][2][5]

- Animal Model: Use an appropriate mouse strain (e.g., NSG mice).[5]
- Drug Administration:
 - Administer **IACS-10759** at relevant doses (e.g., 0.3 mg/kg and 1.0 mg/kg) via oral gavage for a specified duration (e.g., 5 days on, 2 days off).[5]
 - For the mitigation arm, co-administer an HDAC6 inhibitor (e.g., ACY-1215) at an appropriate dose and schedule.
 - Include a vehicle control group.
- Behavioral Testing:
 - Measure mechanical sensitivity of the hind paws using von Frey filaments at baseline and throughout the study. A decrease in the withdrawal threshold indicates mechanical allodynia, a sign of peripheral neuropathy.[5]
- Physiological Assessment:
 - At the end of the study, collect dorsal root ganglia (DRG) for ex vivo analysis of oxygen consumption rates (OCR) using a Seahorse analyzer to assess the direct impact of **IACS-**

10759 on neuronal metabolism.[2]

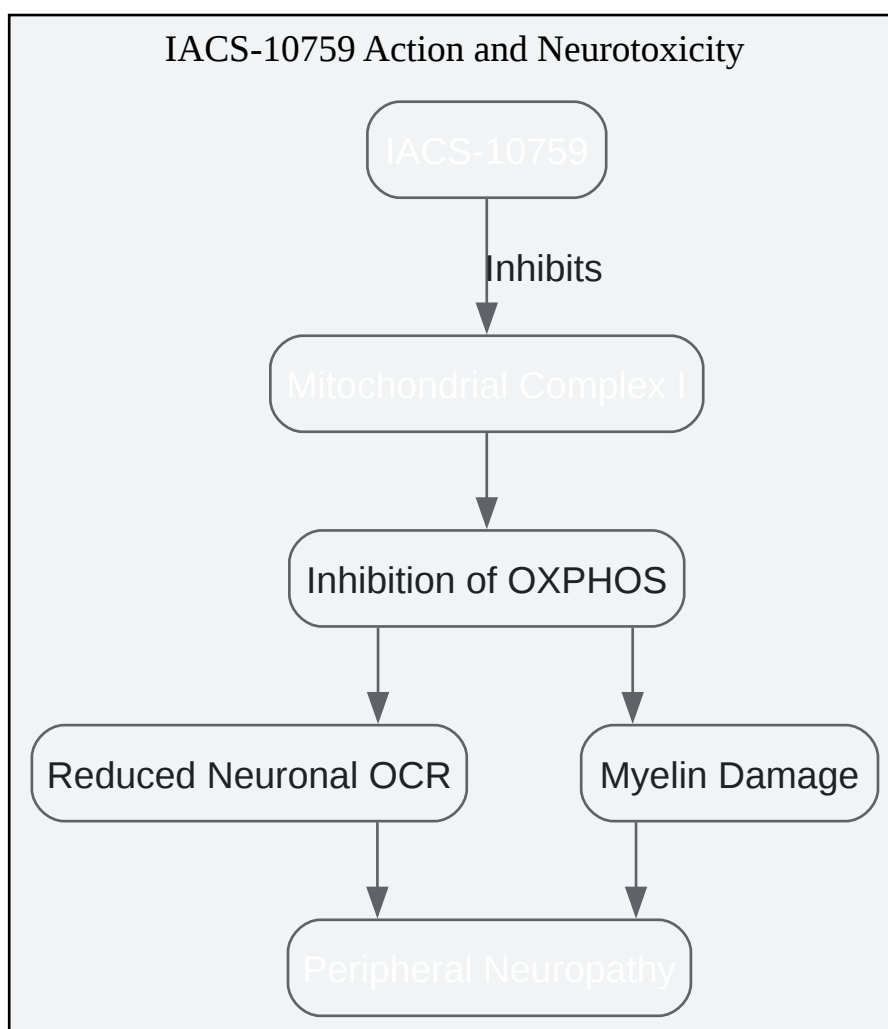
- Histopathological analysis of nerve tissue can be performed to assess for myelin damage. [2][3]

Protocol 2: In Vitro Co-treatment of **IACS-10759** and a Glycolysis Inhibitor

This protocol is adapted from studies on CLL cells.[10][11]

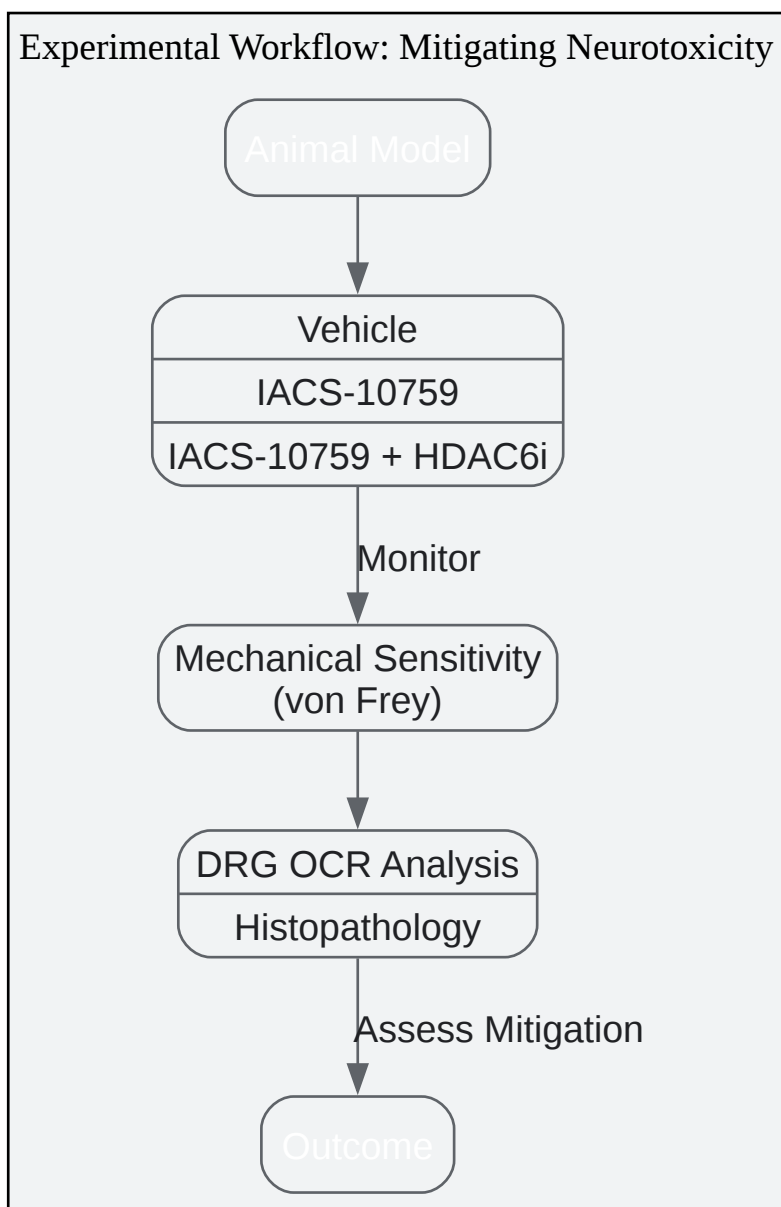
- Cell Culture: Culture primary CLL cells or a relevant cancer cell line under standard conditions.
- Treatment:
 - Treat cells with **IACS-10759** at a predetermined effective concentration (e.g., 100 nM).
 - Treat cells with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-dG).
 - Include a combination treatment group with both **IACS-10759** and 2-dG.
 - Include untreated and single-agent control groups.
- Metabolic Analysis:
 - Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer to confirm inhibition of OXPHOS and the compensatory increase in glycolysis, and the effect of the combination treatment.
- Viability Assay:
 - After a specified incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as Annexin V/PI staining followed by flow cytometry to quantify apoptosis.

Visualizations



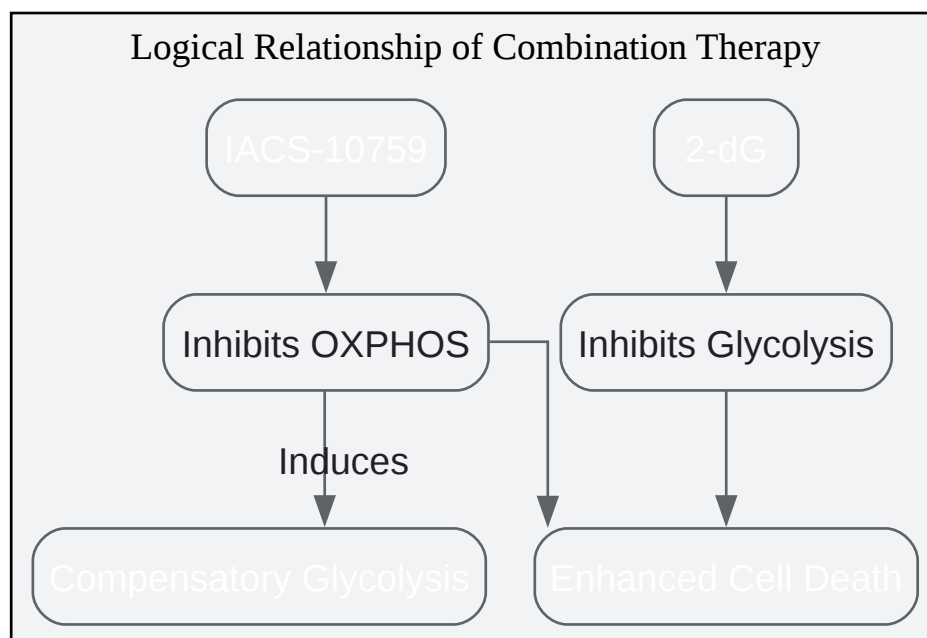
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Caption: Signaling pathway of **IACS-10759** induced neurotoxicity.



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Caption: Workflow for assessing mitigation of **IACS-10759** neurotoxicity.



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Caption: Rationale for combining **IACS-10759** with a glycolysis inhibitor.

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